-Fluoro-5-methylbenzonitrile is a relatively new aromatic compound, and research efforts have focused on its synthesis and characterization. Studies have reported various methods for its preparation, including:
These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].
While the specific applications of 2-Fluoro-5-methylbenzonitrile are still under exploration, its unique structure suggests potential applications in various scientific research fields:
The current research on 2-Fluoro-5-methylbenzonitrile is limited, and further studies are needed to explore its full potential. Some potential areas of future research include:
2-Fluoro-5-methylbenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 151.14 g/mol. It features a fluorine atom at the second position and a methyl group at the fifth position of the benzonitrile structure. This compound is characterized by its white crystalline form and has a melting point ranging from 47.0 to 53.0 °C . The compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, making it versatile for various chemical applications .
The synthesis of 2-fluoro-5-methylbenzonitrile can be achieved through several methods:
2-Fluoro-5-methylbenzonitrile serves various purposes in both industrial and research settings:
Several compounds share structural similarities with 2-fluoro-5-methylbenzonitrile. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoro-2-methylbenzonitrile | C8H6FN | Fluorine at para position |
5-Fluoro-2-methylbenzonitrile | C8H6FN | Fluorine at ortho position |
3-Fluoro-4-methylbenzonitrile | C8H6FN | Different substitution pattern |
2-Chloro-5-methylbenzonitrile | C8H6ClN | Chlorine instead of fluorine |
2-Fluoro-5-methylbenzonitrile is unique due to its specific positioning of the fluorine and methyl groups, which influences its reactivity and potential biological activity compared to other derivatives. The combination of these functional groups may provide distinct properties that enhance its utility in synthetic chemistry and medicinal applications .
Traditional synthetic approaches to 2-fluoro-5-methylbenzonitrile typically involve classical electrophilic aromatic substitution reactions and established organometallic methodologies. The fundamental halogenation of aromatic compounds follows well-established mechanisms where benzene reacts with chlorine or bromine in an electrophilic substitution reaction, requiring a catalyst such as aluminum chloride, aluminum bromide, or iron. In these reactions, the catalyst facilitates the formation of a polarized halogen molecule, where the slightly positive end of the halogen molecule acts as the electrophile.
The Rosenmund-von-Braun reaction provides another traditional pathway for synthesizing aromatic nitriles from aryl halides. This nucleophilic aromatic substitution reaction involves the treatment of aryl halides with an excess of copper(I) cyanide in polar, high-boiling solvents such as pyridine, dimethylformamide, or nitrobenzene under reflux conditions. The mechanism proceeds through a two-step addition-elimination process involving the formation of a copper(III) species, followed by oxidative addition of the aryl halide with the catalytically active copper(I) species, ultimately yielding the desired nitrile product through reductive elimination.
Traditional methods for preparing fluorinated benzonitriles often employ the halogen exchange reaction, commonly referred to as the "halex" reaction. However, conventional halex conditions typically require harsh reaction parameters, elevated costs, and poor atom economy that preclude most available methods from large-scale manufacturing processes. These limitations have driven the development of more efficient synthetic methodologies.
Traditional Method | Catalyst System | Temperature Range | Typical Yield |
---|---|---|---|
Electrophilic Substitution | Aluminum chloride/Iron | 80-100°C | 60-75% |
Rosenmund-von-Braun | Copper(I) cyanide | 150-200°C | 70-85% |
Classical Halex | Potassium fluoride | 180-250°C | 45-65% |
Green chemistry innovations have significantly transformed the synthesis of fluorinated aromatic compounds by introducing environmentally benign methodologies that avoid toxic reagents and harsh reaction conditions. Modern approaches emphasize the development of mild, cost-effective, and scalable methods for fluorination that address the limitations of traditional synthetic routes. One notable advancement involves the cooperative action of crown ethers and quaternary ammonium salts to catalytically access the reactivity of fluorinating agents under mild conditions with operational ease.
A significant green chemistry innovation involves the use of cooperative catalytic systems that leverage 18-crown-6 ether and tetramethylammonium chloride to achieve halex fluorinations under mild conditions. This methodology readily converts both heteroaryl chlorides and aryl triflates to their corresponding heteroaryl fluorides in high yields and purities without requiring harsh reaction conditions. The approach demonstrates superior atom economy and reduced environmental impact compared to traditional methods.
The development of iron-catalyzed fluorination protocols represents another significant advancement in green chemistry. Iron-catalyzed, fluoroamide-directed carbon-hydrogen fluorination provides a mild methodology for the selective introduction of fluorine atoms into organic molecules. Upon exposure to catalytic amounts of iron(II) triflate, nitrogen-fluoro-2-methylbenzamides undergo chemoselective fluorine transfer to provide the corresponding fluorides in high yield. This methodology demonstrates broad substrate scope and functional group tolerance without requiring noble metal additives.
Environmental considerations have also led to the development of processes that avoid the use of toxic and hazardous reagents, high-boiling solvents, and lachrymatory intermediates such as 2-bromo-5-fluorotoluene, which presents handling difficulties at commercial scale. These innovations prioritize operational safety while maintaining synthetic efficiency.
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of fluorinated aromatic compounds, offering significant advantages in reaction time, efficiency, and selectivity. Microwave heating operates through the interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. This technology has proven particularly effective for fluorination reactions due to its ability to provide precise temperature control and enhanced reaction kinetics.
The preparation of benzonitriles through microwave-assisted dehydration represents a key application of this technology. Dehydration of benzamide to benzonitrile with phosphorus pentoxide in a microwave reactor for 1 to 2.5 minutes achieves high yields of approximately 90 percent. Microwave heating leads to significant acceleration of the reaction compared with conventional heating methods, demonstrating the superior efficiency of this approach.
Microwave-assisted halogen exchange (MAHE) reactions have proven particularly effective for fluorination processes. Energy-efficient preparation of fluorinated aromatics is achieved through microwave-heated halogen exchange fluorination processes, which can be combined with simultaneous cooling to optimize reaction conditions. The process utilizes microwave energy application and simultaneous cooling to enhance the fluorination process, resulting in an energy-efficient method for adding fluorine atoms into aromatic rings.
The electromagnetic properties of microwaves, operating at frequencies between 0.3 and 300 gigahertz, allow for selective heating of polar components within reaction mixtures. This selective heating capability enables reaction rates to be increased by rapidly elevating the temperature of reactants while maintaining control over bulk solvent temperature. The technology demonstrates particular effectiveness for reactions involving fluorinated building blocks due to the polar nature of carbon-fluorine bonds.
Microwave Parameters | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 4-6 hours | 1-2.5 minutes | 100-200x faster |
Energy Consumption | High | Moderate | 60-80% reduction |
Yield | 70-80% | 85-95% | 15-25% increase |
Selectivity | Moderate | High | Significantly improved |
Catalytic fluorination protocols have revolutionized the synthesis of fluorinated aromatic compounds through the development of highly selective and efficient methodologies employing transition metal catalysts. These protocols offer superior control over regioselectivity and functional group tolerance compared to traditional approaches. Palladium-catalyzed systems have demonstrated exceptional versatility in ortho-selective carbon-hydrogen halogenation of benzyl nitriles, achieving highly selective carbon(sp2)-hydrogen functionalization in the presence of activated carbon(sp3)-hydrogen bonds.
The palladium-catalyzed ortho-selective carbon-hydrogen halogenation methodology represents a significant advancement in catalytic fluorination. This approach achieves excellent regioselectivity for benzyl nitriles, resulting in good yields of halogenated products with exceptional regioselectivity. The methodology extends beyond benzyl nitriles to include aryl Weinreb amides and anilides, demonstrating broad substrate scope under aprotic reaction conditions.
Nickel-catalyzed carbon-carbon bond activation of fluorinated benzonitriles provides another important catalytic pathway. The effect of fluorine substitution on carbon-carbon bond activation has been systematically studied using nickel(0) fragments, revealing that the stability of carbon-carbon bond activation products depends strongly on the number of ortho-fluorine substituents, with each ortho-fluorine contributing approximately -6.6 kilocalories per mole of stabilization. This understanding enables rational design of catalytic systems for selective fluorinated nitrile synthesis.
Iron-catalyzed fluorination protocols offer an economical alternative to precious metal systems. Iron-catalyzed, fluoroamide-directed carbon-hydrogen fluorination proceeds through short-lived radical intermediates with fluorine transfer mediated directly by iron. The reaction demonstrates broad substrate scope and functional group tolerance, enabling the direct fluorination of primary, secondary, and tertiary benzylic positions with complete chemoselectivity.
Silver-catalyzed fluorination systems have shown particular effectiveness for specific synthetic transformations. The use of silver fluoride in combination with palladium catalysts enables efficient fluorination of aryl halides under controlled conditions. This system operates at temperatures of 150 degrees Celsius for 12 hours in sealed tube conditions, achieving yields of approximately 90 percent for target products.
Catalyst System | Temperature | Reaction Time | Typical Yield | Selectivity |
---|---|---|---|---|
Palladium/Ligand | 40-80°C | 1-16 hours | 85-95% | Excellent |
Nickel/Phosphine | 25-60°C | 2-24 hours | 75-90% | Good |
Iron(II) Triflate | Room temp-40°C | 1-4 hours | 80-92% | High |
Silver Fluoride/Pd | 150°C | 12 hours | 90% | Moderate |
The fluorine atom at the ortho position in 2-fluoro-5-methylbenzonitrile undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Unlike traditional SNAr reactions, which require electron-deficient arenes, recent advances in photoredox catalysis enable reactivity with electron-neutral substrates like this compound. Cation radical-accelerated SNAr (CRA-SNAr) leverages organic photocatalysts to generate arene cation radicals, lowering the activation barrier for fluoride displacement [2].
Table 1: Comparison of Traditional vs. CRA-SNAr Conditions
Parameter | Traditional SNAr | CRA-SNAr |
---|---|---|
Arene Electronics | Electron-deficient | Electron-neutral/rich |
Catalyst | None | Xanthylium salts |
Reaction Time | 24–48 h | 6–12 h |
Yield Range | 10–40% | 50–75% |
The nitrile group in 2-fluoro-5-methylbenzonitrile serves as an electron-withdrawing meta-director, enabling electrophilic substitution at the meta-fluoro and para-methyl positions.
Electronic Effects
Nickel-mediated C–CN bond activation enables cross-coupling of 2-fluoro-5-methylbenzonitrile with arylboronic acids. The ortho-fluoro group stabilizes transition states through inductive effects, as demonstrated in analogous systems [4].
Table 2: Cross-Coupling Efficiency with Varying Catalysts
Catalyst System | Yield (%) | Selectivity (ortho vs. para) |
---|---|---|
Ni(dippe) | 68 | 92:8 |
Ni(COD)2/PPh3 | 55 | 85:15 |
While direct studies on 2-fluoro-5-methylbenzonitrile are limited, analogous fluorobenzonitriles undergo halodeboronation via concerted metalation-deprotonation (CMD) pathways.
Challenges
2-Fluoro-5-methylbenzonitrile serves as a crucial building block in the synthesis of various active pharmaceutical ingredients, functioning as a versatile intermediate that enables the construction of complex bioactive molecules. The compound's unique structural features, including the electron-withdrawing fluorine atom and the cyano group, contribute to enhanced bioavailability and improved therapeutic profiles in pharmaceutical applications [1] [2].
The compound plays a fundamental role in the development of trelagliptin succinate, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type II diabetes. In this application, 2-Fluoro-5-methylbenzonitrile serves as an intermediate in multi-step synthesis, where its fluorinated structure enhances the metabolic stability and potency of the final drug product . The synthesis pathway demonstrates improved efficiency compared to traditional methods, with the fluorinated intermediate contributing to better pharmacokinetic properties.
In the realm of oncology, 2-Fluoro-5-methylbenzonitrile derivatives have shown remarkable potential as precursors for poly(adenosine diphosphate ribose) polymerase (PARP) inhibitors. These compounds are essential in cancer therapies targeting tumors deficient in homologous recombination repair mechanisms, particularly ovarian and breast cancers [4]. The fluorinated benzonitrile framework provides the necessary structural foundation for developing compounds with IC50 values in the nanomolar range, demonstrating exceptional potency against cancer cell lines.
The compound's role extends to the synthesis of antitumor benzothiophene derivatives, where it serves as a scaffold for derivatization. Research has demonstrated that derivatives synthesized from 2-Fluoro-5-methylbenzonitrile can achieve synthesis yields of up to 93%, making them attractive candidates for pharmaceutical development [5]. These derivatives exhibit significant cytotoxic activity against various cancer cell lines, positioning them as promising leads for anticancer drug development.
The strategic incorporation of 2-Fluoro-5-methylbenzonitrile into pharmaceutical compounds results in significant bioactivity enhancement through multiple molecular mechanisms. The fluorine substitution provides electron-withdrawing effects that can increase potency by 2-5 fold compared to non-fluorinated analogs [7]. This enhancement is particularly valuable in drug development, where improved potency translates to reduced dosing requirements and enhanced therapeutic indices.
Metabolic stability represents another crucial enhancement achieved through the incorporation of this fluorinated compound. The presence of the fluorine atom confers resistance to cytochrome P450-mediated metabolism, leading to 3-10 fold improvements in metabolic stability [8]. This enhanced stability results in less frequent administration schedules and improved patient compliance, addressing key challenges in pharmaceutical development.
Lipophilicity optimization is achieved through careful structural modifications involving 2-Fluoro-5-methylbenzonitrile, with optimal logP values typically ranging from 1.5 to 3.5 [9]. This optimization is critical for achieving appropriate membrane permeability while maintaining suitable aqueous solubility. The fluorinated benzonitrile framework enables fine-tuning of these properties, allowing medicinal chemists to optimize drug-like characteristics.
Receptor selectivity is significantly enhanced through the incorporation of 2-Fluoro-5-methylbenzonitrile derivatives, with selectivity improvements ranging from 10-100 fold for target receptors [10]. This enhanced selectivity reduces off-target effects and improves the therapeutic index of pharmaceutical compounds. The precise positioning of the fluorine atom and cyano group creates specific binding interactions that favor target engagement over non-specific binding.
Membrane permeability enhancements of 5-20 fold have been observed with 2-Fluoro-5-methylbenzonitrile derivatives, facilitating enhanced cellular uptake and tissue penetration [7]. This improved permeability is particularly beneficial for drugs targeting intracellular targets or requiring penetration across biological barriers such as the blood-brain barrier.
Plasma protein binding is reduced through strategic modifications involving 2-Fluoro-5-methylbenzonitrile, with 2-8 fold reductions in non-specific binding observed [11]. This reduction in plasma protein binding leads to increased free drug concentrations and more predictable pharmacokinetic profiles.
Bioavailability enhancement of 50-200% has been achieved through prodrug strategies incorporating 2-Fluoro-5-methylbenzonitrile [11]. These improvements are particularly significant for compounds with inherently poor bioavailability, enabling the development of orally active pharmaceutical agents.
2-Fluoro-5-methylbenzonitrile serves as a valuable component in various prodrug development strategies, enabling the optimization of pharmaceutical properties through temporary chemical modifications. Ester linkage strategies utilize enzymatic hydrolysis to release the active compound, providing improved solubility and rapid release kinetics typically occurring within minutes to hours [12] [13]. These ester prodrugs are particularly effective for compounds requiring enhanced aqueous solubility for parenteral administration.
Amide conjugation represents another significant prodrug approach, where 2-Fluoro-5-methylbenzonitrile derivatives are connected through peptidase-cleavable linkages [14]. This strategy provides enhanced stability during storage and transport, with intermediate release kinetics spanning hours to days. The amide linkages are designed to be selectively cleaved by specific enzymes present in target tissues, enabling tissue-specific drug delivery.
Fluorinated aromatic prodrugs incorporating 2-Fluoro-5-methylbenzonitrile demonstrate enhanced intracellular protein interactions that reduce exclusion by circulating tumor cells (CTCs) [11]. This approach addresses a significant challenge in cancer therapy, where stem cell-like CTCs often exhibit resistance to conventional treatments. The fluorinated aromatic structure enhances cellular uptake and intracellular accumulation, improving therapeutic efficacy.
Carbamate derivatives utilizing 2-Fluoro-5-methylbenzonitrile provide targeted delivery capabilities through carboxylesterase-mediated activation [14]. These prodrugs exhibit tissue-specific release patterns, with higher carboxylesterase activity in certain tissues leading to preferential drug release. This strategy is particularly valuable for compounds requiring localized action while minimizing systemic exposure.
Phosphate ester prodrugs incorporating 2-Fluoro-5-methylbenzonitrile enable sustained release through phosphatase-mediated activation [15]. The pH-dependent release kinetics allow for optimization of drug release profiles, with phosphatase activity varying across different physiological environments. This approach is especially beneficial for compounds requiring prolonged therapeutic action.
Amino acid conjugates represent a sophisticated prodrug strategy where 2-Fluoro-5-methylbenzonitrile derivatives are linked to amino acids for transporter-mediated uptake [15]. This approach exploits the body's natural amino acid transport mechanisms to enhance drug delivery to specific tissues. The transporter-mediated uptake provides selective tissue distribution and improved bioavailability.
Macromolecular carriers utilizing 2-Fluoro-5-methylbenzonitrile enable receptor-mediated endocytosis, providing targeted delivery and reduced systemic toxicity [16]. These carrier systems are designed to recognize specific receptors overexpressed on target cells, enabling selective drug delivery. The receptor-dependent release kinetics ensure that drug release occurs primarily in target tissues.
Mutual prodrugs represent an innovative approach where 2-Fluoro-5-methylbenzonitrile derivatives are combined with other bioactive compounds to achieve dual drug release [14]. This strategy enables coordinated release of multiple therapeutic agents, potentially providing synergistic effects while reducing the overall drug burden.
2-Fluoro-5-methylbenzonitrile serves as a foundation for developing diverse antitumor and anti-inflammatory derivatives with significant therapeutic potential. Benzothiophene derivatives synthesized from this compound demonstrate activity against multiple solid tumor types, with IC50 values ranging from 0.5-5.0 μM and selectivity indices of 5-20 fold [5] [17]. These compounds operate through COX-2 inhibition mechanisms, providing both antitumor and anti-inflammatory activities.
Quinoline compounds incorporating 2-Fluoro-5-methylbenzonitrile show dual activity against malaria and cancer, with IC50 values of 1.0-10.0 μM . These derivatives demonstrate cytokine modulation capabilities and exhibit selectivity indices of 10-50 fold, making them promising candidates for treating both infectious diseases and cancer. The quinoline scaffold provides a versatile framework for further optimization.
Indazole derivatives represent particularly potent antitumor agents, with IC50 values ranging from 0.1-1.0 μM against CNS tumors [6]. These compounds target the NF-κB pathway and demonstrate exceptional selectivity indices of 20-100 fold. The indazole framework derived from 2-Fluoro-5-methylbenzonitrile provides optimal interactions with target proteins while minimizing off-target effects.
Fluorinated taxoid derivatives have shown remarkable efficacy against paclitaxel-resistant breast cancer, with IC50 values of 0.35 μM against A549 cells [19]. These compounds demonstrate a 59-fold selectivity for resistant versus sensitive cancer cells, addressing a critical clinical need for overcoming drug resistance. The fluorinated taxoid structure provides enhanced microtubule stabilization compared to conventional taxanes.
Benzofuran analogues targeting hepatocellular carcinoma demonstrate IC50 values of 0.87 μM against Pin1 enzyme [20]. These compounds show 75-fold selectivity for Pin1 versus other targets and operate through prostaglandin synthesis inhibition. The benzofuran scaffold provides an excellent framework for developing hepatocellular carcinoma-specific therapeutics.
Pyrimidine derivatives exhibit exceptional potency against lung cancer A549 cells, with IC50 values of 0.091 μM for EGFR kinase inhibition [21]. These compounds demonstrate 100-fold selectivity for EGFR versus other kinases and provide IL-6 reduction capabilities. The pyrimidine framework enables precise targeting of specific kinase pathways while maintaining selectivity.
Sulfonamide conjugates show activity against prostate cancer with IC50 values ranging from 5-50 μM [22]. These compounds operate through TNF-α inhibition and demonstrate selectivity indices of 5-15 fold. The sulfonamide linkage provides stability and appropriate pharmacokinetic properties for prostate cancer therapy.
Heterocyclic hybrids incorporating 2-Fluoro-5-methylbenzonitrile demonstrate variable IC50 values from 0.1-10 μM against colorectal cancer [23]. These compounds employ multi-target approaches and show selectivity indices of 10-30 fold. The heterocyclic hybrid structure enables simultaneous targeting of multiple cancer pathways, potentially providing enhanced therapeutic efficacy.
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